

An In-depth Technical Guide to Aromatic Hydrocarbons with Molecular Formula C₁₅H₂₄

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Compound of Interest

Compound Name: Nonylbenzene

Cat. No.: B091765

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This technical guide provides a comprehensive overview of the isomers, identification, and characterization of aromatic hydrocarbons with the molecular formula C₁₅H₂₄. This class of compounds, belonging to the broader category of substituted benzenes, presents a variety of structural isomers with distinct physical properties and spectroscopic features. This document outlines their systematic nomenclature, summarizes key quantitative data, and provides detailed experimental protocols for their analysis.

Isomers and Nomenclature of C₁₅H₂₄ Aromatic Hydrocarbons

The molecular formula C₁₅H₂₄ corresponds to a benzene ring (C₆H₆) with alkyl substituents totaling nine carbon atoms and eighteen hydrogen atoms (C₉H₁₈). The arrangement of these substituents on the benzene ring gives rise to numerous structural isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these compounds.

A primary example of a C₁₅H₂₄ aromatic hydrocarbon is 1,3,5-triisopropylbenzene, which is characterized by a benzene ring symmetrically substituted with three isopropyl groups.^[1] Other isomers can be formed by varying the type, number, and position of the alkyl groups on the benzene ring.

Data Presentation: Physical and Chemical Properties of C15H24 Aromatic Isomers

The following table summarizes the available quantitative data for various aromatic isomers of C15H24. The diversity in structure among these isomers leads to differences in their physical properties.

IUPAC Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 25°C)	Refractive Index (n _{20/D})
1,3,5-Tri(propan-2-yl)benzene	717-74-8	204.35	232-236[2][3]	-7[2]	0.845[3]	1.488[2][3]
1,2,3-Tri(propan-2-yl)benzene	27322-34-5	204.35	Data not available	Data not available	Data not available	Data not available
n-Nonylbenzene	1081-77-2	204.35	295-298	-28	0.856	1.485
1,2-Di-tert-butyl-4-methylbenzene	103391-77-1	204.36	Data not available	Data not available	Data not available	Data not available
3,5-Di-tert-butyltoluene	98-51-1	204.36	232	29-30	0.861	1.492

Experimental Protocols for Identification and Characterization

The identification and structural elucidation of C₁₅H₂₄ aromatic hydrocarbons rely on a combination of chromatographic and spectroscopic techniques.

Protocol 1: Separation and Purification by Gas Chromatography (GC)

Objective: To separate a mixture of C₁₅H₂₄ aromatic isomers.

Methodology:

- Sample Preparation: Dissolve the sample mixture in a volatile organic solvent such as hexane or dichloromethane.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
- GC Conditions:
 - Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure the elution of all isomers.
- Detection: The separated components will be detected by the FID, producing a chromatogram showing peaks corresponding to each isomer. If coupled to an MS, mass spectra can be obtained for each peak.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the substitution pattern and structure of an isolated C₁₅H₂₄ aromatic isomer.

Methodology:

- Sample Preparation: Dissolve a pure sample of the isomer in a deuterated solvent (e.g., CDCl₃).
- ¹H NMR Spectroscopy:
 - Acquire the ¹H NMR spectrum.
 - Analysis:
 - Aromatic protons (Ar-H) typically appear in the chemical shift range of 6.5-8.0 ppm. The integration and splitting patterns of these signals provide information about the number and relative positions of the substituents on the benzene ring.
 - Benzylic protons (protons on carbons directly attached to the aromatic ring) typically appear in the range of 2.0-3.0 ppm. The chemical shift, integration, and multiplicity of these signals help identify the nature of the alkyl substituents.
- ¹³C NMR Spectroscopy:
 - Acquire the ¹³C NMR spectrum.
 - Analysis:
 - Aromatic carbons typically appear in the range of 120-150 ppm. The number of distinct signals indicates the symmetry of the substitution pattern.
 - Alkyl carbon signals will appear in the upfield region, and their chemical shifts can help confirm the structure of the substituents.

Protocol 3: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

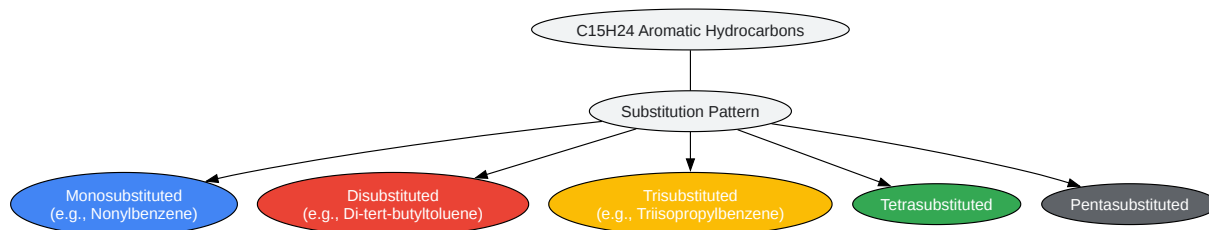
Objective: To confirm the molecular weight and obtain information about the structure of C₁₅H₂₄ aromatic isomers.

Methodology:

- Ionization: Introduce the sample into the mass spectrometer, typically via a GC inlet or direct infusion. Use electron ionization (EI) at 70 eV.
- Mass Analysis: Acquire the mass spectrum.
- Analysis:
 - Molecular Ion Peak (M^+): The mass spectrum will show a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of $C_{15}H_{24}$ (204.35 g/mol).
 - Fragmentation Pattern: Alkyl-substituted benzenes often undergo characteristic fragmentation. A common fragmentation pathway involves the loss of an alkyl radical to form a stable benzylic or tropylium cation, which can be observed at specific m/z values (e.g., m/z 91 for a tropylium ion). The fragmentation pattern provides clues about the nature and arrangement of the alkyl substituents.

Mandatory Visualizations

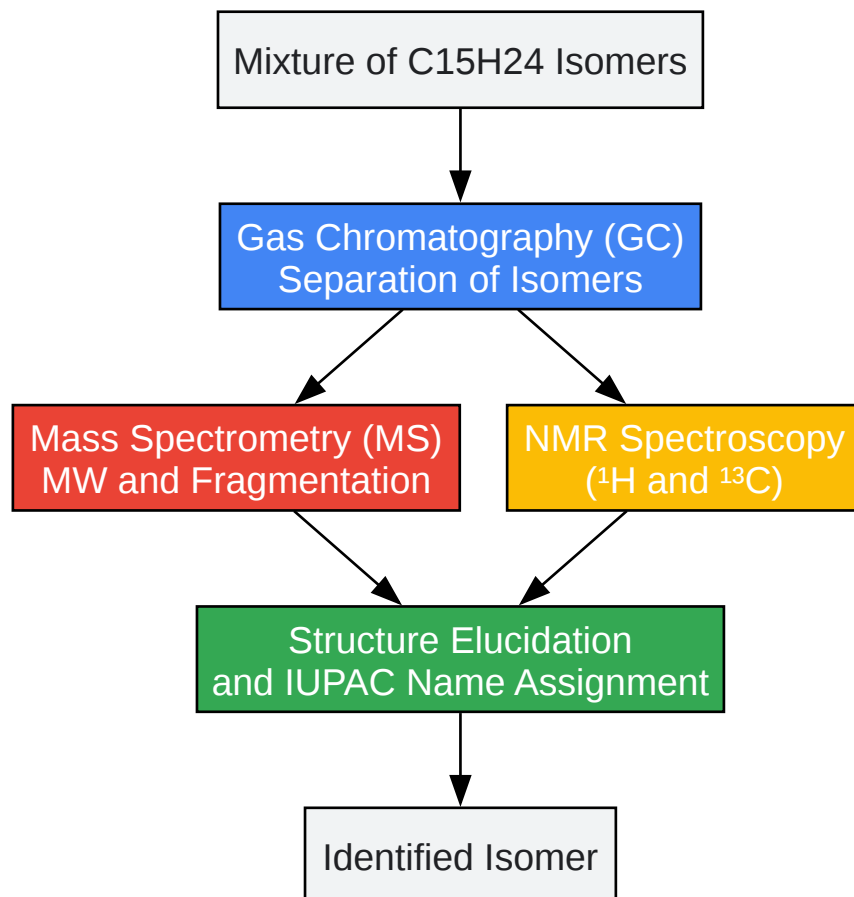
Logical Relationships of $C_{15}H_{24}$ Aromatic Isomers



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Caption: Isomeric classes of $C_{15}H_{24}$ aromatic hydrocarbons.

Experimental Workflow for Identification and Characterization



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Caption: Workflow for C₁₅H₂₄ aromatic hydrocarbon analysis.

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